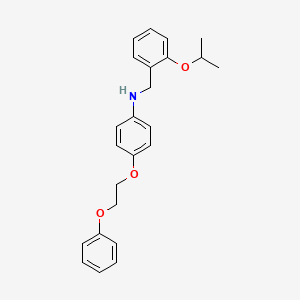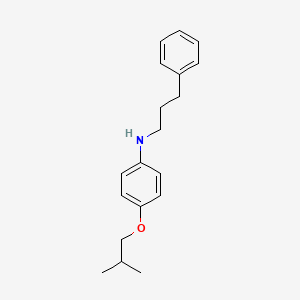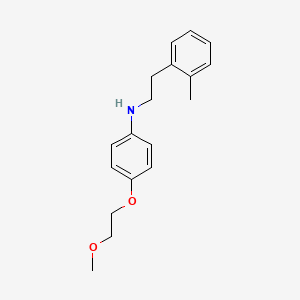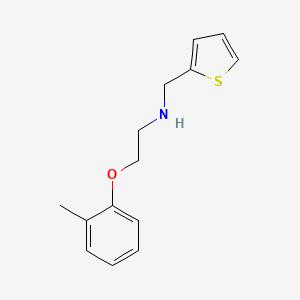
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline
Übersicht
Beschreibung
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline (IPBPA) is a heterocyclic organic compound commonly used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biological research. IPBPA has numerous advantages over other compounds, including its stability, low cost, and high solubility in a variety of solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline has numerous applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline has also been used in the development of drugs, including antifungal agents, anti-cancer drugs, and anti-inflammatory drugs. In addition, N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline has been used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction.
Wirkmechanismus
The mechanism of action of N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline is not well understood. However, it is believed that N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline binds to specific proteins, enzymes, or receptors in the body, which leads to changes in biochemical and physiological processes. In addition, N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline may also interact with other compounds, such as hormones, to produce a variety of effects.
Biochemical and Physiological Effects
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline has been shown to modulate the activity of certain proteins, such as the receptor tyrosine kinase (RTK) family. It has also been shown to affect the expression of certain genes, such as those involved in inflammation and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline has numerous advantages for lab experiments. It is relatively inexpensive and stable, making it easy to use in a variety of experiments. It is also highly soluble in a variety of solvents, making it easy to use in liquid-phase reactions. In addition, N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline is non-toxic and non-irritating, making it safe to use in laboratory settings.
However, N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline also has some limitations. It is not as selective as some other compounds, making it difficult to use in certain experiments. In addition, N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline can be difficult to purify, making it difficult to obtain high purity samples.
Zukünftige Richtungen
There are numerous potential future directions for research involving N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline. One potential direction is to further explore its mechanism of action, as well as its effect on biochemical and physiological processes. In addition, further research into the synthesis and purification of N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline could lead to improved yields and lower costs. Finally, further research into the development of new compounds based on N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline could lead to the development of new drugs and other compounds with improved efficacy.
Eigenschaften
IUPAC Name |
4-(2-phenoxyethoxy)-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-19(2)28-24-11-7-6-8-20(24)18-25-21-12-14-23(15-13-21)27-17-16-26-22-9-4-3-5-10-22/h3-15,19,25H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGGVZCANFWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1385495.png)

![N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline](/img/structure/B1385499.png)
![4-Chloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385500.png)
![5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline](/img/structure/B1385502.png)
![3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline](/img/structure/B1385503.png)
![3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline](/img/structure/B1385504.png)
![3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline](/img/structure/B1385505.png)

![N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385508.png)
![N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385509.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine](/img/structure/B1385512.png)